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Introduction
Aluminum calcium silicates are a diverse group of minerals with significant industrial and

geological importance. Their crystalline structures, governed by the arrangement of silicate

tetrahedra and the coordination of aluminum and calcium ions, give rise to a wide range of

physical and chemical properties. This technical guide provides a comprehensive overview of

the crystal structures of several key aluminum calcium silicate minerals. The information

presented herein is intended for researchers, scientists, and professionals in fields such as

materials science, geology, and drug development, where a detailed understanding of these

structures is crucial.

This guide delves into the crystallographic parameters, atomic arrangements, and the

experimental methodologies used to elucidate these complex structures. All quantitative data is

summarized in clear, comparative tables, and detailed experimental protocols for structure

determination are provided. Furthermore, logical relationships and experimental workflows are

visualized using Graphviz diagrams to facilitate a deeper understanding.
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The following sections provide detailed crystallographic information for six prominent

aluminum calcium silicate minerals: Anorthite, Gehlenite, Grossular, Prehnite, Epidote, and

Lawsonite.

Anorthite
Anorthite is the calcium-rich end-member of the plagioclase feldspar series, which are

tectosilicates. Its structure is characterized by a three-dimensional framework of corner-sharing

SiO₄ and AlO₄ tetrahedra.[1]

Gehlenite
Gehlenite is a member of the melilite group and is classified as a sorosilicate, containing

[Si₂O₇] groups.[2] The structure consists of sheets of corner-sharing AlO₄ and SiO₄ tetrahedra.

[2]

Grossular
Grossular is a calcium-aluminum species of the garnet group, which are nesosilicates with

isolated [SiO₄] tetrahedra.[3] It has a cubic crystal system.[3]

Prehnite
Prehnite is an inosilicate with a structure that is transitional to a phyllosilicate.[4] It crystallizes

in the orthorhombic system and its structure contains sheets of SiO₄ and AlO₄ tetrahedra.[4][5]

Epidote
Epidote is a sorosilicate characterized by isolated [SiO₄] tetrahedra and [Si₂O₇] groups.[6][7] Its

monoclinic structure consists of chains of edge-sharing AlO₆ and AlO₄(OH)₂ octahedra linked

by the silicate groups.[7][8]

Lawsonite
Lawsonite is a sorosilicate that is notable for its high-pressure, low-temperature stability.[9] Its

orthorhombic structure contains chains of edge-sharing Al(O,OH)₆ octahedra linked by [Si₂O₇]

groups.[9]
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Data Presentation: Crystallographic Parameters
The following tables summarize the key crystallographic data for the discussed aluminum
calcium silicate minerals.

Table 1: General and Crystallographic Data for Selected Aluminum Calcium Silicate Minerals

Mineral Name Chemical Formula Crystal System Space Group

Anorthite CaAl₂Si₂O₈ Triclinic P1

Gehlenite Ca₂Al(AlSiO₇) Tetragonal P42₁m

Grossular Ca₃Al₂(SiO₄)₃ Cubic Ia3d

Prehnite Ca₂Al(AlSi₃O₁₀)(OH)₂ Orthorhombic P2cm

Epidote
Ca₂(Al,Fe³⁺)₃(SiO₄)

(Si₂O₇)O(OH)
Monoclinic P2₁/m

Lawsonite
CaAl₂(Si₂O₇)

(OH)₂·H₂O
Orthorhombic Cmcm

Table 2: Unit Cell Parameters for Selected Aluminum Calcium Silicate Minerals

Mineral
Name

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Anorthite 8.182(6) 12.883(4) 7.092(4) 93.19(4) 115.91(4) 91.18(4)

Gehlenite 7.6850(4) 7.6850(4) 5.0636(3) 90 90 90

Grossular 11.846(1) 11.846(1) 11.846(1) 90 90 90

Prehnite 4.646(2) 5.491(3) 18.52(3) 90 90 90

Epidote 8.859 5.612 10.238 90 115.457 90

Lawsonite 5.847 8.79 13.128 90 90 90
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The determination of the crystalline structures of aluminum calcium silicate minerals

predominantly relies on single-crystal X-ray diffraction (XRD) and powder X-ray diffraction with

Rietveld refinement.

Generalized Protocol for Single-Crystal X-ray Diffraction
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size)

without visible defects is selected under a polarizing microscope. The crystal is then

mounted on a goniometer head using a suitable adhesive or in a capillary.

Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with

a monochromatic X-ray source (e.g., Mo Kα radiation).[10] The unit cell parameters are

determined from a preliminary set of reflections. A full sphere of diffraction data is then

collected by rotating the crystal through a series of angles, with the diffracted X-rays being

recorded by a detector (e.g., a CCD or CMOS detector).[11]

Data Reduction: The raw diffraction data is processed to correct for factors such as Lorentz

polarization, absorption, and background scattering. The intensities of the reflections are

integrated to produce a list of hkl indices and their corresponding structure factor amplitudes.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial model of the crystal structure.

Structure Refinement: The initial structural model is refined using a least-squares method,

where the atomic coordinates, displacement parameters, and site occupancies are adjusted

to minimize the difference between the observed and calculated structure factors.

Generalized Protocol for Powder X-ray Diffraction and
Rietveld Refinement

Sample Preparation: The mineral sample is ground to a fine powder (typically <10 µm) to

ensure a random orientation of the crystallites.[12] The powder is then packed into a sample

holder.[13]

Data Collection: The powder diffraction pattern is collected using a powder diffractometer

with a known X-ray wavelength (e.g., Cu Kα). The data is collected over a wide range of 2θ

angles.
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Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique used to refine

the crystal structure from powder diffraction data.[14] The process involves:

Initial Model: A starting structural model, including space group, approximate lattice

parameters, and atomic positions, is required.

Profile Fitting: A calculated diffraction pattern is generated based on the structural model

and instrumental parameters. The peak shapes are typically modeled using functions like

the pseudo-Voigt or Pearson VII function.

Least-Squares Refinement: The structural and instrumental parameters are refined by

minimizing the difference between the observed and calculated diffraction patterns using a

least-squares algorithm.[14] Parameters refined include lattice parameters, atomic

coordinates, site occupancies, and thermal parameters.
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Experimental Workflow for Crystal Structure Determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b073308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aluminum Calcium Silicates

Tectosilicates
(Framework)

Anorthite

Sorosilicates
(Double Tetrahedra)

Gehlenite Epidote Lawsonite

Inosilicates
(Chains)

Prehnite

Nesosilicates
(Isolated Tetrahedra)

Grossular

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://serc.carleton.edu/research_education/geochemsheets/techniques/SXD.html
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://www.drawellanalytical.com/xrd-sample-preparation-best-practices-for-different-sample-forms/
https://en.wikipedia.org/wiki/Rietveld_refinement
https://www.benchchem.com/product/b073308#what-are-the-crystalline-structures-of-aluminum-calcium-silicate
https://www.benchchem.com/product/b073308#what-are-the-crystalline-structures-of-aluminum-calcium-silicate
https://www.benchchem.com/product/b073308#what-are-the-crystalline-structures-of-aluminum-calcium-silicate
https://www.benchchem.com/product/b073308#what-are-the-crystalline-structures-of-aluminum-calcium-silicate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

